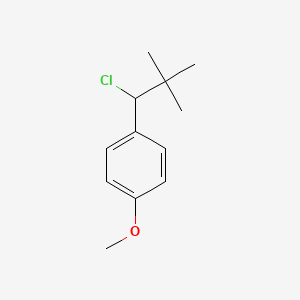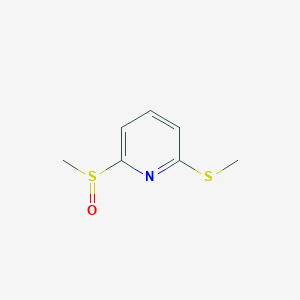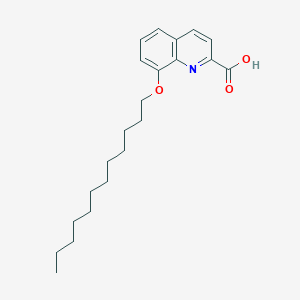
8-(Dodecyloxy)quinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dodecyloxy)quinoline-2-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of a dodecyloxy group attached to the 8th position of the quinoline ring and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dodecyloxy)quinoline-2-carboxylic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction, where dodecanol reacts with a suitable quinoline derivative in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 8-(Dodecyloxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-(Dodecyloxy)quinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(Dodecyloxy)quinoline-2-carboxylic acid involves its interaction with various molecular targets:
Metal Chelation: The compound can chelate metal ions, which is crucial for its antimicrobial and anticancer activities.
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity.
Pathways Involved: The compound may interfere with metal-dependent biological pathways and disrupt cellular processes by inhibiting key enzymes.
Comparison with Similar Compounds
8-Hydroxyquinoline-2-carboxylic acid: Known for its metal chelation properties and biological activities.
Quinolobactin: A siderophore with strong metal-binding capabilities.
Xanthurenic acid: Involved in the metabolism of tryptophan and has biological significance.
Uniqueness: 8-(Dodecyloxy)quinoline-2-carboxylic acid is unique due to the presence of the dodecyloxy group, which imparts distinct physicochemical properties and enhances its lipophilicity.
Properties
CAS No. |
93499-51-5 |
|---|---|
Molecular Formula |
C22H31NO3 |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
8-dodecoxyquinoline-2-carboxylic acid |
InChI |
InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-17-26-20-14-12-13-18-15-16-19(22(24)25)23-21(18)20/h12-16H,2-11,17H2,1H3,(H,24,25) |
InChI Key |
QOEDPWZIYUSWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=CC2=C1N=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
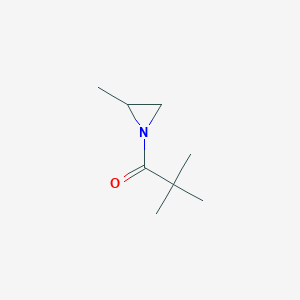

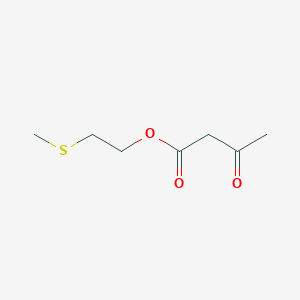

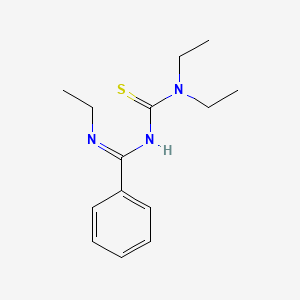

![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)

